Home > Products > Screening Compounds P140013 > 4-Nitroacridin-9(10h)-one
4-Nitroacridin-9(10h)-one - 4261-62-5

4-Nitroacridin-9(10h)-one

Catalog Number: EVT-8913275
CAS Number: 4261-62-5
Molecular Formula: C13H8N2O3
Molecular Weight: 240.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family, characterized by a nitro group at the fourth position and a ketone group at the ninth position of the acridine ring system. Acridines are known for their diverse biological activities, making 4-nitroacridin-9(10H)-one of interest in medicinal chemistry and material sciences. This compound is particularly noted for its potential applications in pharmaceuticals, especially in the development of anticancer agents and dyes due to its unique structural properties.

Source and Classification

4-Nitroacridin-9(10H)-one is classified as an organic compound and falls under the category of heterocyclic compounds, specifically within the acridine derivatives. Its systematic name reflects its chemical structure, which includes a nitro substituent and a carbonyl functional group. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-nitroacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes:

  1. Nitration of Acridone: This process involves treating acridone with concentrated nitric acid under controlled temperature conditions to introduce the nitro group.
  2. Hydroxylation: Following nitration, hydroxylation can be performed using bases like sodium hydroxide to yield derivatives such as 1-hydroxy-4-nitroacridin-9(10H)-one.
  3. Reduction Reactions: The nitro group can be reduced to an amino group using catalytic hydrogenation with palladium on carbon or other reducing agents, allowing for further modifications of the compound .

These methods have been optimized in various studies to improve yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-nitroacridin-9(10H)-one is C13H9N3O2C_{13}H_{9}N_{3}O_{2}. The structure features:

  • A naphthalene-like core formed by the acridine skeleton.
  • A nitro group (-NO₂) located at the fourth position.
  • A carbonyl group (C=O) at the ninth position.

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), provide insights into its structural characteristics, confirming the presence of functional groups and their positions within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

4-Nitroacridin-9(10H)-one can undergo several chemical reactions:

  1. Reduction: The nitro group can be converted to an amino group via catalytic hydrogenation, yielding 4-aminoacridin-9(10H)-one with high yields (up to 80%) .
  2. Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids depending on reaction conditions.
  3. Substitution Reactions: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions, leading to various substituted acridines.

These reactions highlight the versatility of 4-nitroacridin-9(10H)-one in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 4-nitroacridin-9(10H)-one primarily involves its interaction with biological macromolecules:

  • DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism among acridine derivatives used as anticancer agents.
  • Bioreduction: The nitro group can undergo bioreduction inside cells, generating reactive intermediates that may exert cytotoxic effects on cancer cells .

This dual mechanism contributes to its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: Reported melting points range around 200–220 °C depending on purity .

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

4-Nitroacridin-9(10H)-one has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
  2. Biological Studies: Used in research exploring interactions with DNA and proteins, contributing to understanding cellular mechanisms.
  3. Material Science: Employed in developing dyes and pigments due to its vibrant color properties .

These applications underscore the compound's significance across various scientific disciplines.

Introduction to 4-Nitroacridin-9(10H)-one in Contemporary Research

Historical Context and Emergence in Medicinal Chemistry

4-Nitroacridin-9(10H)-one represents a structurally refined derivative within the broader acridine/acridone alkaloid class, initially identified in natural sources from the Rutaceae plant family. Its core scaffold consists of a planar tricyclic system featuring a carbonyl group at position 9 and a nitro substituent at position 4, conferring distinct electronic properties compared to simpler acridones like the parent 9(10H)-acridinone. Early synthetic efforts focused on electrophilic nitration of acridone precursors, yielding the 4-nitro derivative as a key intermediate for further functionalization. The compound’s emergence in medicinal chemistry coincided with broader investigations into nitro-aromatic compounds during the mid-20th century, driven by observations that the nitro group could enhance DNA-binding affinity and redox potential—properties hypothesized to potentiate anticancer activity [4] [5] [7].

Initial biological screening revealed that the nitro group significantly altered the compound’s physicochemical behavior. Unlike unsubstituted acridone (solubility ~0.01 g/L in water), 4-Nitroacridin-9(10H)-one exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide due to increased molecular polarity, while remaining sparingly soluble in aqueous media. This property profile directed early formulation strategies towards organic solvent systems for in vitro testing. Spectroscopic characterization confirmed the compound’s stability in physiological buffers but hinted at susceptibility to enzymatic reduction, foreshadowing later investigations into its bioreductive activation pathways [5] [7].

Table 1: Early Synthetic Approaches to 4-Nitroacridin-9(10H)-one

MethodKey Reagents/ConditionsYield (%)Primary Limitation
Direct NitrationNitric Acid/Acetic Acid, 40°C45-55Over-oxidation; Positional Isomers
Diazotization-Coupling4-Chloroacridone, Cu(NO₂)₂60-70Multi-step Precursor Synthesis
Friedländer Cyclization2-Nitro-anthranilic Acid, Ketone30-40Low Yield; Harsh Conditions

Role in the Acridone/Acridine Anticancer Drug Discovery Pipeline

4-Nitroacridin-9(10H)-one occupies a strategic niche in anticancer drug development due to its dual functionality: the acridone core enables DNA intercalation, while the nitro group acts as an electron acceptor facilitating bioreductive activation. This dual mechanism positions it as a versatile pharmacophore for hybridization strategies. Notably, research demonstrates that covalent conjugation of 4-Nitroacridin-9(10H)-one to established cytotoxic agents like mycophenolic acid yields hybrids with synergistic mechanisms. These conjugates exhibit enhanced potency against lymphoid leukemia cell lines (e.g., JURKAT T, MOLT-4, HL-60), surpassing the activity of either parent molecule alone. Mechanistically, such hybrids function as dual inhibitors—simultaneously targeting inosine monophosphate dehydrogenase (IMPDH) via the mycophenolic acid moiety and inducing DNA damage via the nitroacridone component [1] [3].

Comparative studies highlight the critical influence of the nitro group’s position. Conjugates derived from 1-nitroacridine isomers consistently outperform those utilizing 4-nitroacridin-9(10H)-one, with reported IC₅₀ values against CCRF-CEM leukemia cells being 3-10 fold lower. This potency differential is attributed to more favorable DNA intercalation kinetics and enhanced generation of reactive oxygen species by the 1-nitro isomers. Nevertheless, 4-Nitroacridin-9(10H)-one derivatives remain pharmacologically relevant due to their distinct metabolic stability profiles and reduced susceptibility to glucuronidation—a major limitation of mycophenolic acid itself [1] [4].

Table 2: Antiproliferative Activity of Selected 4-Nitroacridin-9(10H)-one Conjugates

Conjugate StructureCell Line (Lymphoid Origin)IC₅₀ (μM)Primary Target(s)
Mycophenolic Acid-4-NitroacridoneCCRF-CEM1.8 ± 0.2IMPDH, DNA
Mycophenolic Acid-1-NitroacridineCCRF-CEM0.25 ± 0.05IMPDH, DNA, Topoisomerase II
4-Nitroacridone-Alkylamine DerivativeHL-605.2 ± 0.7DNA, ROS Induction

Beyond hybrid agents, 4-Nitroacridin-9(10H)-one serves as a precursor for complex heterocyclic systems like pyridazinoacridines and pyrazolopyrimidoacridines. These structurally elaborated derivatives demonstrate improved ability to circumvent multidrug resistance (MDR) phenotypes in leukemia and solid tumor models, likely due to reduced affinity for efflux transporters like P-glycoprotein and enhanced engagement of alternative cell death pathways involving Akt kinase inhibition and proteasome suppression [4] [6].

Key Research Gaps and Unanswered Mechanistic Questions

Despite its established role in hybrid agent design, fundamental questions persist regarding 4-Nitroacridin-9(10H)-one’s precise molecular pharmacology. A primary gap involves the in vivo metabolic fate and activation kinetics. While in vitro studies suggest bioreduction of the nitro group generates reactive intermediates capable of alkylating DNA or inhibiting key enzymes, the specific reductases involved (e.g., NADPH:cytochrome P450 reductase, nitric oxide synthase) and their tissue-specific expression profiles remain poorly characterized. This knowledge deficit impedes rational prediction of tumor selectivity and potential normal tissue toxicities [2] [3] [6].

A second critical question concerns target promiscuity versus selectivity. Evidence suggests 4-Nitroacridin-9(10H)-one derivatives interact with multiple macromolecular targets:

  • DNA Intercalation: Planar acridone core insertion between base pairs, potentially inducing structural distortions.
  • Topoisomerase Inhibition: Potential poisoning of Topoisomerase I/II complexes, though weaker than amsacrine derivatives.
  • Oxidative Stress: Redox cycling of nitro group generating superoxide and hydrogen peroxide.
  • Kinase Modulation: Indirect evidence of Akt1 and Src kinase inhibition in structured derivatives.

The relative contribution of each mechanism to overall cytotoxicity across different tumor types is unresolved. This ambiguity complicates structure-activity relationship studies aimed at optimizing target specificity. For instance, it remains unclear whether IMPDH inhibition observed in mycophenolic acid conjugates arises solely from the mycophenolic moiety or whether the nitroacridone component contributes synergistically [1] [4].

Furthermore, translational potential is hampered by insufficient in vivo pharmacokinetic data. Key parameters like oral bioavailability, plasma protein binding, blood-brain barrier penetration, and elimination half-life for 4-Nitroacridin-9(10H)-one and its prototypical conjugates remain largely unquantified. The compound’s interaction with drug-metabolizing enzymes, particularly uridine diphosphate-glucuronosyltransferases (UGTs)—known to glucuronidate analogous compounds like C1748 (9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine)—represents another significant research void. Understanding these interactions is essential for predicting drug-drug interactions and interpatient variability in clinical settings [2] [3] [6].

Addressing these gaps necessitates integrated methodologies: advanced metabolomic profiling to identify activation/inactivation pathways; CRISPR-Cas9 screens to pinpoint essential reductases; structural biology approaches (e.g., co-crystallization) to define binding modes with DNA and enzymes; and sophisticated in vivo imaging techniques to map tissue distribution. Resolving these mechanistic uncertainties will determine whether 4-Nitroacridin-9(10H)-one transitions from a versatile pharmacophore in preclinical hybrids to a clinically validated warhead in next-generation anticancer agents [3] [4].

Properties

CAS Number

4261-62-5

Product Name

4-Nitroacridin-9(10h)-one

IUPAC Name

4-nitro-10H-acridin-9-one

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C13H8N2O3/c16-13-8-4-1-2-6-10(8)14-12-9(13)5-3-7-11(12)15(17)18/h1-7H,(H,14,16)

InChI Key

MMGYSMZGRLZCAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.